molecular formula C22H25NO2 B062868 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde CAS No. 169051-20-1

9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde

Cat. No.: B062868
CAS No.: 169051-20-1
M. Wt: 335.4 g/mol
InChI Key: JWQOZEXSBKOAAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde is a useful research compound. Its molecular formula is C22H25NO2 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Corrosion Inhibition : This compound was investigated for its inhibitory effects on corrosion of mild steel induced by Desulfovibrio vulgaris and in acidic media. The study found it to be a mixed type inhibitor with predominantly cathodic inhibitive effects. It forms an adsorbed film on mild steel surfaces in both aqueous acid and sulfate-reducing bacteria media (Nwankwo et al., 2017).

  • Electrochemical and Chemical Polymerization : The compound was used to synthesize new chalcones through condensation with 3,4-ethylenedioxythiophene-2-carbaldehyde. These chalcones are capable of undergoing electrochemical and chemical polymerization (Ignashevich et al., 2017).

  • Photo-physical Properties : A study on the solvatochromic behavior of novel carbazole-containing dyes, obtained by condensation with various compounds, demonstrated positive solvatochromism and solvatofluorism (Gupta et al., 2011).

  • Charge Transport Properties : Research on 9-(2-Ethylhexyl)carbazole, or liquid carbazole, in poly(N-vinylcarbazole) blends showed potential interest for electroactive applications in optoelectronics due to enhanced charge carrier mobility (Ribierre et al., 2008).

  • Copolymers for Bipolar Polymer Hosts : The synthesis and characterization of new carbazole copolymers with oxadiazole pendant, aimed at tuning the HOMO/LUMO level and triplet energy, showed good thermal stability and improved fluorescence quantum efficiencies (Zhang et al., 2008).

  • Macrocycles Formation in Polymer Synthesis : The formation of cyclic oligomers of 3,6-disubstituted carbazole was observed during the polymerization of 3,6-dibromo-9-(2-ethylhexyl) carbazole, affecting the synthesis of high molecular weight poly(N-alkyl-3,6-carbazole)s (Ostrauskaite & Strohriegl, 2003).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Aquatic Chronic 4 - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . The target organs are the respiratory system . It is recommended to use personal protective equipment such as a dust mask type N95 (US), Eyeshields, Gloves .

Properties

IUPAC Name

9-(2-ethylhexyl)carbazole-3,6-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO2/c1-3-5-6-16(4-2)13-23-21-9-7-17(14-24)11-19(21)20-12-18(15-25)8-10-22(20)23/h7-12,14-16H,3-6,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQOZEXSBKOAAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN1C2=C(C=C(C=C2)C=O)C3=C1C=CC(=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584611
Record name 9-(2-Ethylhexyl)-9H-carbazole-3,6-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169051-20-1
Record name 9-(2-Ethylhexyl)-9H-carbazole-3,6-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde
Reactant of Route 2
Reactant of Route 2
9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde
Reactant of Route 3
Reactant of Route 3
9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde
Reactant of Route 4
9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde
Reactant of Route 5
9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde
Reactant of Route 6
Reactant of Route 6
9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde
Customer
Q & A

Q1: How does the structure of 9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde influence its use in photovoltaic applications?

A1: this compound is a promising building block for conjugated polymers used in organic photovoltaic devices. Its structure offers several advantages:

  • Electron-rich carbazole core: This promotes charge transport, essential for efficient exciton dissociation and current generation in solar cells. [, ]
  • Dialdehyde functionality: Allows for polymerization with various diamines to create diverse conjugated polyazomethines. [, ]
  • 2-Ethylhexyl side chain: Enhances solubility in organic solvents, facilitating solution processing techniques for device fabrication. [, ]

Q2: What impact does modifying the alkyl side chains of polyazomethines containing this compound have on their properties?

A2: Research indicates that side chain modifications significantly influence the polymer's properties and performance in photovoltaic devices.

  • Planarity and Packing: Replacing bulky octyloxy side chains with smaller methoxy groups in the diamine component led to improved planarization of the resulting polyazomethine. This enhanced planarity can facilitate closer packing of polymer chains, potentially improving charge transport properties. []
  • Energy Levels and Absorption: This structural modification also resulted in a bathochromic shift (redshift) of the lowest energy absorption band and altered the LUMO energy level, suggesting potential for tuning the polymer's optical and electronic properties for better sunlight harvesting. []

Q3: Has this compound been used in actual photovoltaic devices, and what are the findings?

A: Yes, polyazomethines synthesized from this compound have been incorporated into bulk-heterojunction organic photovoltaic devices, typically blended with fullerene derivatives like PCBM. These preliminary studies have shown promising photovoltaic activity, demonstrating the potential of this compound and its derivatives for solar energy applications. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.